molecular formula C21H16N4O5 B5293890 N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE

N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE

Cat. No.: B5293890
M. Wt: 404.4 g/mol
InChI Key: NZNUGRYNLHTIGU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes furan and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a phthalazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]-2-FURAMIDE is unique due to its specific combination of furan and phthalazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[(4-oxo-3H-phthalazin-1-yl)methylamino]prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c26-19-15-7-2-1-6-14(15)17(24-25-19)12-22-20(27)16(11-13-5-3-9-29-13)23-21(28)18-8-4-10-30-18/h1-11H,12H2,(H,22,27)(H,23,28)(H,25,26)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNUGRYNLHTIGU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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